molecular formula C22H27N5O2 B6980214 1-(3-Cyclohexyl-1-methylpyrazol-4-yl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea

1-(3-Cyclohexyl-1-methylpyrazol-4-yl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea

Cat. No.: B6980214
M. Wt: 393.5 g/mol
InChI Key: LYICYVAUOSEPDC-UHFFFAOYSA-N
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Description

1-(3-Cyclohexyl-1-methylpyrazol-4-yl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a pyrazole ring, an oxazole ring, and a phenylethyl group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Properties

IUPAC Name

1-(3-cyclohexyl-1-methylpyrazol-4-yl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-27-15-19(20(26-27)17-10-6-3-7-11-17)25-22(28)24-18(21-23-12-13-29-21)14-16-8-4-2-5-9-16/h2,4-5,8-9,12-13,15,17-18H,3,6-7,10-11,14H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYICYVAUOSEPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCCCC2)NC(=O)NC(CC3=CC=CC=C3)C4=NC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Cyclohexyl-1-methylpyrazol-4-yl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrazole and oxazole intermediates, followed by their coupling with the phenylethyl group. The final step involves the formation of the urea linkage. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Cyclohexyl-1-methylpyrazol-4-yl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

    Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amines and carbon dioxide.

Scientific Research Applications

1-(3-Cyclohexyl-1-methylpyrazol-4-yl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Cyclohexyl-1-methylpyrazol-4-yl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-Cyclohexyl-1-methylpyrazol-4-yl)-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea can be compared with other similar compounds, such as:

    1-(3-Cyclohexyl-1-methylpyrazol-4-yl)-3-[1-(1,3-thiazol-2-yl)-2-phenylethyl]urea: This compound has a thiazole ring instead of an oxazole ring, which may impart different chemical and biological properties.

    1-(3-Cyclohexyl-1-methylpyrazol-4-yl)-3-[1-(1,3-imidazol-2-yl)-2-phenylethyl]urea: The presence of an imidazole ring can affect the compound’s reactivity and biological activity.

    1-(3-Cyclohexyl-1-methylpyrazol-4-yl)-3-[1-(1,3-pyrazol-2-yl)-2-phenylethyl]urea: The pyrazole ring in this compound may lead to different interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

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